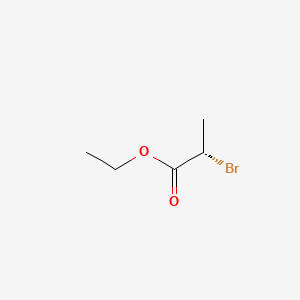
(-)-Ethyl alpha-bromopropionate
Vue d'ensemble
Description
(-)-Ethyl alpha-bromopropionate: is an organic compound that belongs to the class of alpha-bromo esters. It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Mécanisme D'action
Target of Action
The primary target of (-)-Ethyl alpha-bromopropionate or ethyl (2S)-2-bromopropanoateIt’s known that alpha-brominated carboxylic acids, such as this compound, are often used in organic synthesis as intermediates .
Mode of Action
The compound This compound participates in reactions known as alpha bromination of carboxylic acids . The reaction starts with the carboxylic acid reacting with phosphorus tribromide (PBr3) to form an acid bromide and hydrobromic acid (HBr). The formation of an acid bromide is vital to this reaction because they lack the acidic carboxylic acid proton and can enolize much more readily, making alpha-bromination possible .
Biochemical Pathways
The specific biochemical pathways involving This compoundIt’s known that alpha-brominated carboxylic acids are often used as intermediates in various organic synthesis reactions .
Result of Action
The specific molecular and cellular effects of This compoundAs an intermediate in organic synthesis, its primary role is likely to contribute to the formation of more complex organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of (-)-Ethyl alpha-bromopropionate typically involves the bromination of ethyl propionate. One common method is the Hell-Volhard-Zelinsky reaction, where ethyl propionate is treated with bromine (Br2) in the presence of phosphorus tribromide (PBr3). The reaction proceeds through the formation of an acyl bromide intermediate, which then undergoes bromination at the alpha position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, are crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Ethyl alpha-bromopropionate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The compound can be reduced to ethyl propionate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethyl acrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in solvents like ethanol or tetrahydrofuran (THF) are used.
Major Products Formed:
Substitution: Ethyl alpha-amino propionate, ethyl alpha-thiopropionate, etc.
Reduction: Ethyl propionate.
Elimination: Ethyl acrylate.
Applications De Recherche Scientifique
Chemistry: (-)-Ethyl alpha-bromopropionate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to modify biomolecules through alkylation reactions. It can be employed to introduce functional groups into peptides and proteins, aiding in the study of their structure and function.
Medicine: The compound is explored for its potential in drug development. Its derivatives may exhibit biological activity, making it a valuable intermediate in the synthesis of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It acts as a monomer or a modifying agent to impart specific properties to the final product.
Comparaison Avec Des Composés Similaires
Methyl 2-bromopropionate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2-bromobutyrate: Contains an additional carbon in the alkyl chain.
Ethyl 2-chloropropionate: Has a chlorine atom instead of a bromine atom.
Uniqueness: (-)-Ethyl alpha-bromopropionate is unique due to its specific reactivity profile. The presence of the bromine atom at the alpha position makes it more reactive compared to its chloro analogs. Additionally, the ethyl group provides different steric and electronic properties compared to the methyl group, influencing its reactivity and the types of reactions it can undergo .
Propriétés
IUPAC Name |
ethyl (2S)-2-bromopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLASKVLJTEJD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30365-54-9 | |
| Record name | Ethyl alpha-bromopropionate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030365549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL .ALPHA.-BROMOPROPIONATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/814Q14L3IE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


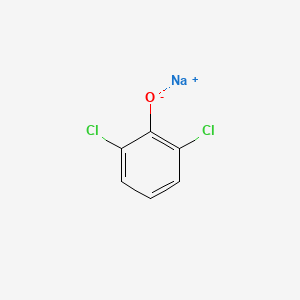
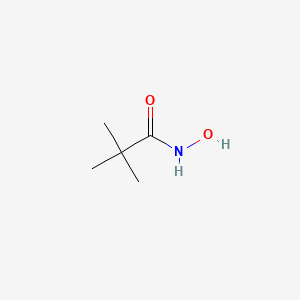
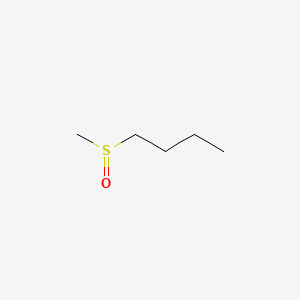
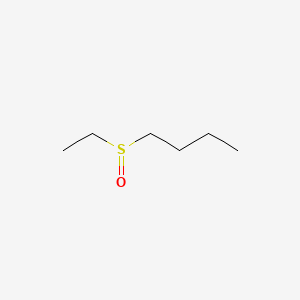
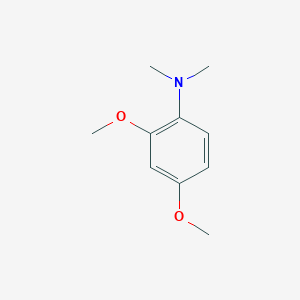

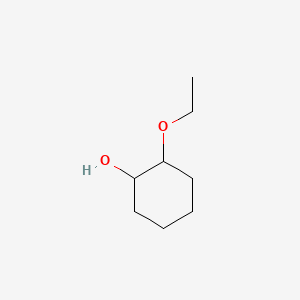
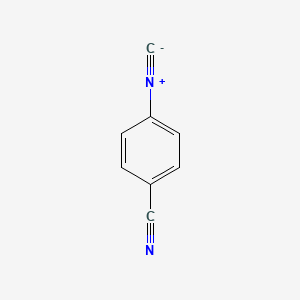
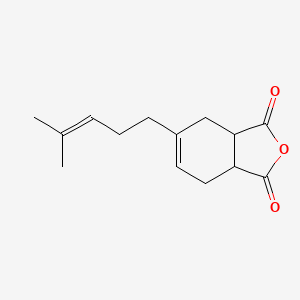
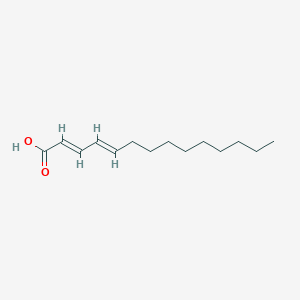

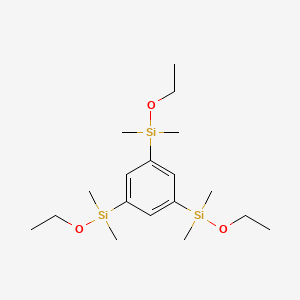
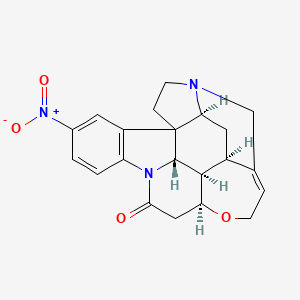
![beta-D-Glucopyranosiduronic acid, 2-[(4-hydroxy-1-naphthalenyl)oxy]-1-[[(1-methylethyl)amino]methyl]ethyl](/img/structure/B3050938.png)
